2-{[1-(3,5-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid 2-{[1-(3,5-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9329683
InChI: InChI=1S/C16H10Cl2N2O4S/c17-8-4-9(18)6-10(5-8)20-13(21)7-12(15(20)22)25-14-11(16(23)24)2-1-3-19-14/h1-6,12H,7H2,(H,23,24)
SMILES: C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)SC3=C(C=CC=N3)C(=O)O
Molecular Formula: C16H10Cl2N2O4S
Molecular Weight: 397.2 g/mol

2-{[1-(3,5-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC9329683

Molecular Formula: C16H10Cl2N2O4S

Molecular Weight: 397.2 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-(3,5-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid -

Specification

Molecular Formula C16H10Cl2N2O4S
Molecular Weight 397.2 g/mol
IUPAC Name 2-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C16H10Cl2N2O4S/c17-8-4-9(18)6-10(5-8)20-13(21)7-12(15(20)22)25-14-11(16(23)24)2-1-3-19-14/h1-6,12H,7H2,(H,23,24)
Standard InChI Key RSFBXZYWCAYWBX-UHFFFAOYSA-N
SMILES C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)SC3=C(C=CC=N3)C(=O)O
Canonical SMILES C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)SC3=C(C=CC=N3)C(=O)O

Introduction

2-{[1-(3,5-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid is a complex organic compound featuring a pyridine ring, a dioxopyrrolidinyl group, and a dichlorophenyl moiety. This compound is classified under pyridine derivatives, which are widely recognized for their applications in medicinal chemistry and organic synthesis. Its molecular formula is C16H10Cl2N2O4S, indicating the presence of both sulfur and nitrogen, categorizing it as a heterocyclic compound.

Biological Activities and Applications

2-{[1-(3,5-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid has been explored for its potential as an enzyme inhibitor and receptor modulator in biological research. This suggests its relevance in pharmacological studies, particularly in the development of therapeutic agents.

Potential Therapeutic Applications

  • Enzyme Inhibition: The compound's structure allows it to interact with enzymes, potentially modulating biochemical pathways.

  • Receptor Modulation: Its ability to interact with biological receptors could influence cellular processes relevant to therapeutic applications.

Future Research Directions

  • Optimization of Synthesis: Investigating more efficient synthesis methods to improve yield and purity.

  • Pharmacological Studies: Detailed in vitro and in vivo studies to assess its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activities.

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